molecular formula C26H42O4 B14260882 Dinonyl octa-3,5-diynedioate CAS No. 139399-00-1

Dinonyl octa-3,5-diynedioate

Cat. No.: B14260882
CAS No.: 139399-00-1
M. Wt: 418.6 g/mol
InChI Key: IIPXXHFDRSLEQY-UHFFFAOYSA-N
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Description

Dinonyl octa-3,5-diynedioate is a synthetic organic compound characterized by a central octa-3,5-diynedioate backbone esterified with two nonyl (C₉H₁₉) chains. The conjugated diyne system (C≡C–C≡C) in its structure imparts unique electronic and steric properties, which may influence its reactivity, stability, and interactions with biological or synthetic matrices.

Properties

CAS No.

139399-00-1

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

dinonyl octa-3,5-diynedioate

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-15-19-23-29-25(27)21-17-13-14-18-22-26(28)30-24-20-16-12-10-8-6-4-2/h3-12,15-16,19-24H2,1-2H3

InChI Key

IIPXXHFDRSLEQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CC#CC#CCC(=O)OCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinonyl octa-3,5-diynedioate typically involves the esterification of octa-3,5-diynedioic acid with nonyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dinonyl octa-3,5-diynedioate can undergo various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bonds can be reduced to double bonds or single bonds using hydrogenation reactions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).

    Reduction: Hydrogen gas (H_2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Dinonyl octa-3,5-diynedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of conjugated systems and their electronic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of dinonyl octa-3,5-diynedioate is largely dependent on its ability to interact with various molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these processes can generate reactive oxygen species (ROS) that can induce cellular damage or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares dinonyl octa-3,5-diynedioate with structurally related compounds, emphasizing key differences in functional groups and molecular features:

Compound CAS Registry No. Core Structure Functional Groups Key Features
This compound Not provided Octa-3,5-diynedioate Conjugated diyne, ester groups High rigidity, potential UV reactivity
Dinonyl phthalate 84-76-4 Phthalate Aromatic ester Plasticizer, low volatility
Dinonyl adipate 151-32-6 Adipate Aliphatic ester Lubricant, flexibility
2,7-Dimethylocta-3,5-diyne-2,7-diol 5929-72-6 Octa-3,5-diyne-diol Conjugated diyne, hydroxyl Polar, hydrogen-bonding capability

Notes:

  • Dinonyl phthalate (CAS 84-76-4) is widely used as a plasticizer due to its ester-linked aromatic core, which enhances compatibility with polymers . Unlike this compound, it lacks conjugated diyne bonds, resulting in lower rigidity and distinct electronic properties.
  • Dinonyl adipate (CAS 151-32-6) features a flexible aliphatic chain, making it suitable for lubricants or low-temperature applications . Its lack of unsaturated bonds contrasts with the diyne system in the target compound, which may confer photochemical activity.
Membrane Interaction

For example, 3,6-dinonyl neamine induces lipid rearrangement in Pseudomonas aeruginosa, leading to membrane curvature and hemifusion at concentrations >0.5 μM . This suggests that dinonyl-modified compounds may interact with lipid bilayers, but the diyne backbone in this compound could alter binding kinetics due to steric constraints.

Thermal and Chemical Stability
  • Dinonyl phthalate exhibits high thermal stability (decomposition >200°C), a trait linked to its aromatic core .
  • This compound’s conjugated diyne system may reduce thermal stability compared to phthalates but enhance UV absorption, enabling applications in photo-crosslinking materials.

Industrial and Regulatory Considerations

  • Regulatory Status: Dinonyl phthalates are scrutinized for environmental persistence, whereas this compound’s niche applications may exempt it from similar regulations .
  • Synthesis Challenges: The diyne moiety in this compound requires controlled alkyne coupling reactions, unlike the straightforward esterification used for phthalates or adipates .

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